(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride
Overview
Description
(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride is a chemical compound that is commonly referred to as ABT-594. It is a potent analgesic agent that has been extensively studied for its potential use in pain management. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to play a key role in pain perception and modulation.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as our compound, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that our compound could potentially be used in this field due to its thiophene backbone.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that our compound could be used in the development of new materials for electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the production of OLEDs.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) . This indicates that our compound could be used in the production of OFETs.
Synthesis of Thiophene Derivatives
Our compound could be used as a starting material in the synthesis of other thiophene derivatives . These derivatives could have a wide range of applications in various fields.
7. Treatment of Autosomal Dominant Polycystic Kidney Disease Although not the exact compound, a similar compound with a benzo[b]thiophene structure has been designated as an orphan drug for the treatment of autosomal dominant polycystic kidney disease . This suggests that our compound could potentially be investigated for similar applications.
Synthesis of Multisubstituted Benzothiophenes
Our compound could potentially be used in the synthesis of multisubstituted benzothiophenes . These benzothiophenes have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Mechanism of Action
Target of Action
The compound “(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride” primarily targets the GPR40 receptor . The GPR40 receptor, also known as the free fatty acid receptor, is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose-dependent manner .
Mode of Action
The compound acts as a full agonist at the GPR40 receptor . This means it binds to the receptor and activates it to produce a response. The activation of the GPR40 receptor enhances insulin secretion, which is beneficial for the treatment of type 2 diabetes mellitus (T2DM) .
Biochemical Pathways
The activation of the GPR40 receptor triggers a cascade of biochemical reactions that lead to the secretion of insulin . This involves the mobilization of intracellular calcium ions and the activation of protein kinase C, which ultimately leads to the exocytosis of insulin-containing granules .
Pharmacokinetics
The compound’slipophilicity is reduced, which could potentially enhance its bioavailability
Result of Action
The activation of the GPR40 receptor by this compound leads to an increase in insulin secretion . This can help to regulate blood glucose levels and potentially provide a therapeutic benefit in the treatment of T2DM .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of glucose is necessary for the GPR40 receptor-mediated enhancement of insulin secretion . Therefore, the compound’s efficacy may be influenced by the patient’s blood glucose levels. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and action of the compound.
properties
IUPAC Name |
(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHHPPCCBSKMGN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583784 | |
Record name | 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
308103-39-1 | |
Record name | 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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